![molecular formula C7H10 B14278929 Spiro[2.3]hexane, 4-methylene- CAS No. 137072-99-2](/img/structure/B14278929.png)
Spiro[2.3]hexane, 4-methylene-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Spiro[2.3]hexane, 4-methylene- is a spirocyclic compound characterized by a unique structure where two rings are connected through a single carbon atom. This compound is notable for its strained ring system, which imparts unique chemical properties and reactivity. The spiro[2.3]hexane framework is a valuable scaffold in organic synthesis and has applications in various fields, including medicinal chemistry and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of spiro[2.3]hexane, 4-methylene- typically involves cycloaddition reactions. One common method is the [2+2] cycloaddition of methylenecyclopropanes (MCPs) in the presence of a polypyridyl iridium(III) catalyst. This reaction proceeds under visible-light-induced photosensitization, allowing for the rapid construction of the spirocyclic framework under mild conditions . The reaction conditions are generally mild, and the yields are good, making this method efficient for preparing spirocyclic skeletons.
Industrial Production Methods
While specific industrial production methods for spiro[2.3]hexane, 4-methylene- are not extensively documented, the principles of cycloaddition and photochemical reactions can be scaled up for industrial applications. The use of visible-light-induced reactions offers a sustainable and energy-efficient approach, which is advantageous for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
Spiro[2.3]hexane, 4-methylene- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxygenated derivatives.
Reduction: Reduction reactions can lead to the formation of reduced spirocyclic compounds.
Substitution: The spirocyclic framework allows for substitution reactions, where different substituents can be introduced at specific positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or alcohols, while reduction can produce alkanes or alkenes. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.
Applications De Recherche Scientifique
Spiro[2.3]hexane, 4-methylene- has several scientific research applications:
Chemistry: The compound serves as a building block in organic synthesis, enabling the construction of complex molecules.
Biology: Its unique structure makes it a potential candidate for studying biological interactions and mechanisms.
Medicine: The spirocyclic framework is explored for developing new pharmaceuticals, particularly in drug design and discovery.
Mécanisme D'action
The mechanism of action of spiro[2.3]hexane, 4-methylene- involves its interaction with molecular targets through its strained ring system. The unique geometry of the spirocyclic framework allows it to engage in specific interactions with enzymes, receptors, and other biological molecules. These interactions can modulate various biochemical pathways, making the compound valuable in medicinal chemistry and drug development .
Comparaison Avec Des Composés Similaires
Similar Compounds
Spiro[2.4]heptane: Another spirocyclic compound with a different ring size.
Spiro[3.3]heptane: Features a larger ring system compared to spiro[2.3]hexane.
Spiro[2.2]pentane: A smaller spirocyclic compound with distinct properties.
Uniqueness
Spiro[2.3]hexane, 4-methylene- is unique due to its specific ring strain and reactivity. The [2+2] cycloaddition method for its synthesis is particularly efficient and versatile, allowing for the rapid construction of the spirocyclic framework under mild conditions. This compound’s unique structure and reactivity make it a valuable tool in various scientific and industrial applications .
Propriétés
Numéro CAS |
137072-99-2 |
|---|---|
Formule moléculaire |
C7H10 |
Poids moléculaire |
94.15 g/mol |
Nom IUPAC |
6-methylidenespiro[2.3]hexane |
InChI |
InChI=1S/C7H10/c1-6-2-3-7(6)4-5-7/h1-5H2 |
Clé InChI |
PEUOGYZGFUSFQB-UHFFFAOYSA-N |
SMILES canonique |
C=C1CCC12CC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[2,3-Dichloro-4-(3-ethylfuran-2-yl)phenoxy]acetic acid](/img/structure/B14278848.png)
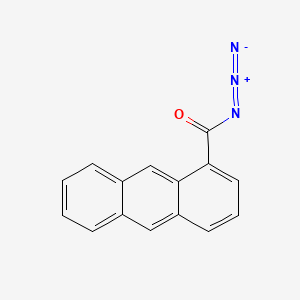
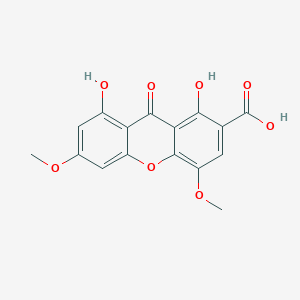
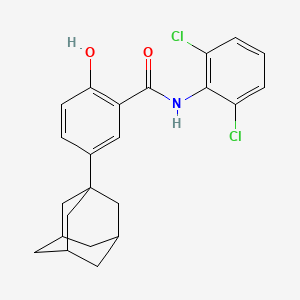
![N~1~,N~1'~-(1,4-Phenylene)bis{N~1~-[4-(dipentylamino)phenyl]-N~4~,N~4~-dipentylbenzene-1,4-diamine}](/img/structure/B14278870.png)
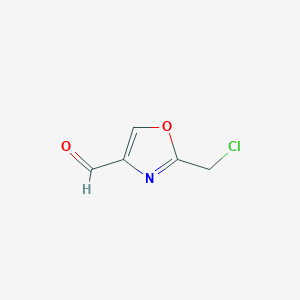
![N-[2-(4-Hydroxyphenyl)ethyl]-N'-octadecylurea](/img/structure/B14278879.png)

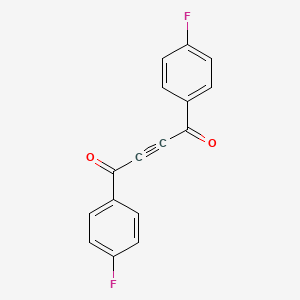
![2-{4-[(8-Methyldecyl)oxy]phenyl}-5-octylpyrimidine](/img/structure/B14278912.png)

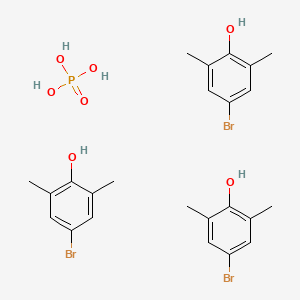
![2-Propen-1-amine, N-[(4-chlorophenyl)methylene]-](/img/structure/B14278933.png)
![N-[(Piperidine-1-carbothioyl)sulfanyl]formamide](/img/structure/B14278939.png)
